molecular formula C13H19NO2 B12594018 N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine CAS No. 646039-09-0

N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine

Cat. No.: B12594018
CAS No.: 646039-09-0
M. Wt: 221.29 g/mol
InChI Key: LHZYOJGLNLCMJD-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine is an organic compound characterized by the presence of a methoxyphenyl group and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine typically involves the reaction of 4-methoxyphenyl derivatives with hydroxylamine under specific conditions. One common method includes the condensation of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted methoxyphenyl compounds .

Scientific Research Applications

N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)hydroxylamine
  • 1-(4-methoxyphenyl)-N-methylethanamine hydrochloride
  • N,N-Bis(4-methoxyphenyl)hydroxylamine

Uniqueness

N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine is unique due to its specific structural features, such as the presence of a methoxy group and a hydroxylamine functional group.

Properties

CAS No.

646039-09-0

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)-4-methylpentan-3-ylidene]hydroxylamine

InChI

InChI=1S/C13H19NO2/c1-10(2)13(14-15)9-6-11-4-7-12(16-3)8-5-11/h4-5,7-8,10,15H,6,9H2,1-3H3

InChI Key

LHZYOJGLNLCMJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NO)CCC1=CC=C(C=C1)OC

Origin of Product

United States

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